

# Biological activity of 3-Cyano-7-hydroxy-4-methylcoumarin derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Cyano-7-hydroxy-4-methylcoumarin

**Cat. No.:** B1353687

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **3-Cyano-7-hydroxy-4-methylcoumarin** Derivatives

## Foreword: The Enduring Potential of the Coumarin Scaffold

Coumarins, a prominent class of benzopyrone-containing heterocycles, are ubiquitous in the plant kingdom and have long been a cornerstone of medicinal chemistry.<sup>[1][2]</sup> Their unique structural framework allows for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticoagulant, anticancer, antioxidant, and antimicrobial properties.<sup>[1][2]</sup> The synthetic versatility of the coumarin nucleus further allows for the creation of derivatives with enhanced potency and target specificity. This guide focuses on a particularly compelling subset: derivatives of **3-Cyano-7-hydroxy-4-methylcoumarin**. The strategic placement of the cyano, hydroxyl, and methyl groups on the coumarin core creates a molecule with unique electronic and steric properties, serving as both a powerful biological agent and a versatile platform for further chemical modification.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, multifaceted biological activities, and underlying mechanisms of action of these promising compounds.

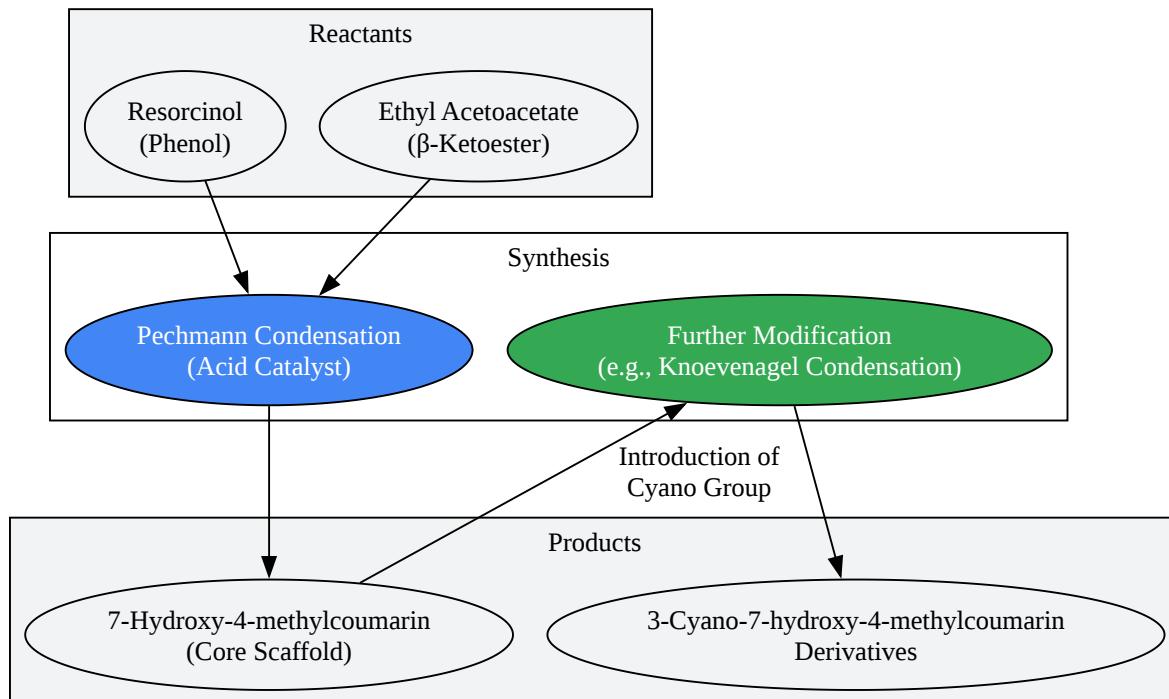
# The Core Moiety: Synthesis and Structural Significance

The parent compound, **3-Cyano-7-hydroxy-4-methylcoumarin**, is a synthetic coumarin derivative characterized by a cyano group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position.<sup>[3]</sup> Its molecular formula is C<sub>11</sub>H<sub>7</sub>NO<sub>3</sub>.<sup>[4][5]</sup>

The synthesis of the 7-hydroxy-4-methylcoumarin scaffold is often achieved via the Pechmann condensation reaction, a classic method involving the reaction of a phenol (resorcinol) with a  $\beta$ -ketoester (ethyl acetoacetate) under acidic conditions.<sup>[6]</sup> The introduction of the cyano group at the C3 position can be accomplished through various synthetic strategies, such as the Knoevenagel condensation of 8-formyl-7-hydroxycoumarin with N,N-disubstituted cyanoacetamides.<sup>[7]</sup>

The functional groups are not merely decorative; they are critical to the molecule's activity:

- **7-Hydroxy Group:** This phenolic group is a key contributor to the antioxidant properties of the molecule and serves as a crucial hydrogen bond donor/acceptor for interactions with enzyme active sites.
- **3-Cyano Group:** As a potent electron-withdrawing group, the cyano moiety significantly influences the electronic distribution of the coumarin ring system, enhancing its electrophilicity and potential for Michael addition reactions.<sup>[3]</sup>
- **4-Methyl Group:** This group can influence the molecule's lipophilicity and steric profile, impacting its binding affinity and cellular uptake.



[Click to download full resolution via product page](#)

## Spectrum of Biological Activities

Derivatives of **3-cyano-7-hydroxy-4-methylcoumarin** exhibit a remarkable range of biological activities, making them attractive candidates for therapeutic development.

### Anticancer Activity

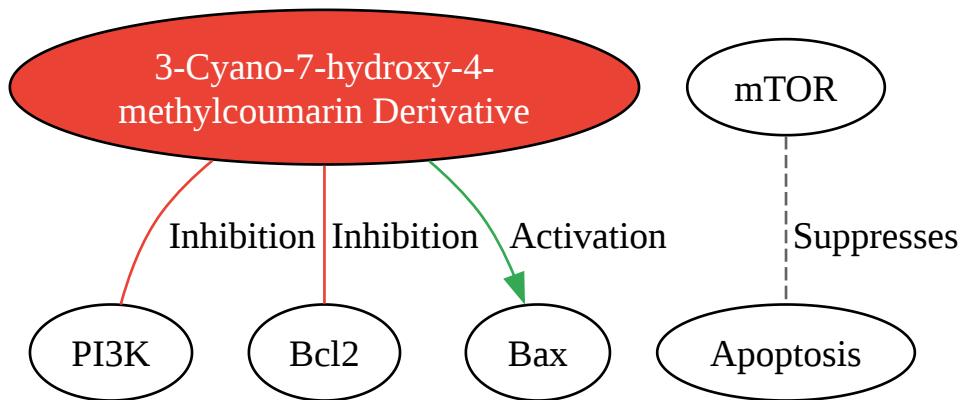
Coumarin derivatives are a highly promising pharmacophore for the development of novel anticancer drugs.<sup>[8]</sup> Their mechanism of action is often multifactorial, targeting various hallmarks of cancer.

- Induction of Apoptosis: Many coumarin hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression

of key regulatory proteins, such as up-regulating pro-apoptotic proteins (e.g., Bax, Bad) and down-regulating anti-apoptotic proteins (e.g., Bcl-2).[9][10] This cascade leads to the activation of caspases (caspase-3 and caspase-9), the executioner enzymes of apoptosis.[9][10]

- Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[9]
- Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Coumarin derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[11]
- Enzyme Inhibition: Certain derivatives act as inhibitors of enzymes crucial for cancer progression, such as carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[12]

A study on 4-methylcoumarin derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7).[13] Notably, 7,8-dihydroxycoumarins bearing alkyl groups at the C3 position were identified as the most effective subgroup.[13]



[Click to download full resolution via product page](#)

## Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Coumarin derivatives have demonstrated significant potential in this area,

exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

The proposed mechanism of antibacterial action often involves the disruption of the bacterial cell membrane.[15][16] Studies have shown that these compounds are effective against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.[7][17] For instance, certain 7-hydroxycoumarin derivatives showed enhanced *in vitro* antibacterial activity against *E. coli*, *S. aureus*, and *P. aeruginosa*.[7] The minimum inhibitory concentration (MIC) for some derivatives, particularly those with trifluoromethyl (CF<sub>3</sub>) and hydroxyl (OH) substituents, has been measured in the low millimolar range, highlighting their enhanced antibacterial efficacy.[16]

In addition to antibacterial effects, potent antifungal activity has been observed against pathogenic fungi like *Candida albicans* and *Aspergillus niger*.[7]

## Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Coumarins, particularly those with phenolic hydroxyl groups like 7-hydroxycoumarin, are known to possess antioxidant properties.[2][18]

The 7-hydroxy group is a key pharmacophore for this activity, as it can donate a hydrogen atom to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing them.[18][19] Studies have demonstrated that derivatives of 7-hydroxy-4-methylcoumarin can effectively scavenge free radicals and inhibit lipid peroxidation.[18][20] Interestingly, the introduction of thiosemicarbazide moieties to the 7-hydroxy-4-methylcoumarin scaffold has been shown to enhance scavenging activity against DPPH and galvinoxyl radicals, with some derivatives showing activity comparable to or better than ascorbic acid.[19]

## Enzyme Inhibition

The ability to selectively inhibit enzymes is a cornerstone of modern pharmacology. **3-Cyano-7-hydroxy-4-methylcoumarin** derivatives have been identified as inhibitors of several key enzymes.

- Carbonic Anhydrase (CA) Inhibition: These enzymes are involved in numerous physiological processes. 3-cyano-7-hydroxy-coumarin has been shown to act as an isoform-selective

carbonic anhydrase inhibitor.[\[12\]](#) This is particularly relevant in oncology, as noted above, and for conditions like glaucoma.

- $\alpha$ -Amylase Inhibition: Pancreatic  $\alpha$ -amylase is a key enzyme in carbohydrate digestion. Its inhibition can help regulate post-prandial blood sugar levels, making it a target for managing type 2 diabetes. **3-Cyano-7-hydroxy-4-methylcoumarin** has been identified as an inhibitor of this enzyme.[\[3\]](#)
- Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibition is of interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. Certain coumarin derivatives have shown potent tyrosinase inhibitory activity, far exceeding that of the standard inhibitor, kojic acid.[\[21\]](#)

## Quantitative Data Summary

The biological efficacy of various coumarin derivatives is often quantified by parameters such as the half-maximal inhibitory concentration ( $IC_{50}$ ) for enzyme inhibition and cytotoxicity, or the minimum inhibitory concentration (MIC) for antimicrobial activity.

Compound Class	Target	Activity Metric	Value	Reference
7,8-DHMC with C3 n-decyl chain	LS180 Cancer Cells	IC <sub>50</sub>	25.2 μM	[13]
7,8-DHMC with C3 n-decyl chain	MCF-7 Cancer Cells	IC <sub>50</sub>	25.1 μM	[13]
5,7-dihydroxy-3-(3'-hydroxyphenyl)coumarin	Xanthine Oxidase	IC <sub>50</sub>	2.13 μM	[21]
Heteroarylcoumarin (Compound 4)	Mushroom Tyrosinase	IC <sub>50</sub>	0.15 μM	[21]
5,7-dihydroxy-4-trifluoromethylcoumarin	Bacillus cereus	MIC	1.5 mM	[16]
7-hydroxy-4-trifluoromethylcoumarin	Enterococcus faecium	MIC	1.7 mM	[16]
Coumarin-3-carboxylic acid	Acidovorax citrulli	EC <sub>50</sub>	26.64 μg/mL	[14]

DHMC: Dihydroxy-4-methylcoumarin

## Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are standardized protocols for assessing the key biological activities discussed.

### MTT Assay for Cellular Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, K562) in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the coumarin derivative (e.g., 1-100  $\mu\text{M}$ ) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- MTT Addition: Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the control and determine the  $\text{IC}_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

- Preparation: Prepare a stock solution of the coumarin derivative in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
- Reaction: In a 96-well plate, add 100  $\mu\text{L}$  of various concentrations of the test compound to 100  $\mu\text{L}$  of the DPPH solution. Ascorbic acid or Trolox can be used as a positive control.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
- Analysis: Calculate the percentage of scavenging activity using the formula:  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ .

## Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

- Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., *S. aureus*) equivalent to a 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the coumarin derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

[Click to download full resolution via product page](#)

## Conclusion and Future Directions

The derivatives of **3-cyano-7-hydroxy-4-methylcoumarin** represent a versatile and highly promising class of bioactive compounds. The strategic combination of a reactive cyano group, a radical-scavenging hydroxyl group, and a modulating methyl group on the privileged coumarin scaffold gives rise to a wide array of pharmacological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.

The compelling in vitro data strongly support the continued investigation of these derivatives. Future research should focus on several key areas:

- Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).
- In Vivo Studies: Validating the observed in vitro activities in relevant animal models of cancer, infection, and inflammatory diseases.

- Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways to fully understand the structure-activity relationships.
- Hybrid Molecules: The concept of molecular hybridization, combining the coumarin scaffold with other known pharmacophores, has already shown promise and should be explored further to develop multi-target agents.<sup>[8]</sup>

In conclusion, **3-cyano-7-hydroxy-4-methylcoumarin** and its derivatives are not merely chemical curiosities but are robust platforms for the development of next-generation therapeutic agents. The continued exploration of their chemical space is a worthwhile endeavor for the drug discovery community.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Current Developments of Coumarin Compounds in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 3-Cyano-7-hydroxy-4-methylcoumarin | 2829-46-1 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. 3-Cyano-7-hydroxy-4-methylcoumarin | C11H7NO3 | CID 5393172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure-activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]

- 10. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. flore.unifi.it [flore.unifi.it]
- 13. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]
- 15. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]
- 16. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (*Citrus aurantifolia*) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant Activity of 3-[N-(Acylhydrazone)ethyl]-4-hydroxy-coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-Methyl-7-hydroxycoumarin antifungal and antioxidant activity enhancement by substitution with thiosemicarbazide and thiazolidinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Biological activity of 3-Cyano-7-hydroxy-4-methylcoumarin derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353687#biological-activity-of-3-cyano-7-hydroxy-4-methylcoumarin-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)